molecular formula C19H17BrN4O3 B2583052 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899986-07-3

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2583052
CAS No.: 899986-07-3
M. Wt: 429.274
InChI Key: FHQXNTQSELBVCF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group

Preparation Methods

The synthesis of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Chemical Reactions Analysis

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Scientific Research Applications

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-bromo-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c20-17-7-6-16(27-17)19(25)21-14-3-1-13(2-4-14)15-5-8-18(23-22-15)24-9-11-26-12-10-24/h1-8H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXNTQSELBVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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